![molecular formula C17H23N3O4 B2656450 3-(哌啶-1-甲酰胺)苯基吗啉-4-甲酸酯 CAS No. 431910-75-7](/img/structure/B2656450.png)
3-(哌啶-1-甲酰胺)苯基吗啉-4-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Chemical Reactions Analysis
The chemical reactions involving piperidines have been extensively studied. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
科学研究应用
在药物发现中的合成和评估
芳基环烷基胺,包括苯基哌啶和哌嗪,是几种抗精神病药物中的关键药效基团。Sikazwe 等人(2009 年)的研究重点指出,芳基烷基取代基可以增强 D(2) 样受体的结合亲和力的效力和选择性。这项研究表明,由于其结构属性有助于选择性受体相互作用,“3-(哌啶-1-甲酰胺)苯基吗啉-4-甲酸酯”等化合物在抗精神病药物开发中的潜力 (Sikazwe 等人,2009 年)。
趋化因子受体拮抗作用
与哮喘和特应性皮炎等过敏性疾病相关的趋化因子受体 CCR3 已使用小分子拮抗剂(包括哌啶和吗啉衍生物)作为靶标。Willems 和 IJzerman(2009 年)回顾了这些拮抗剂的构效关系,证明了哌啶骨架在调节受体活性中的效用,并为过敏性疾病提供了治疗方法 (Willems 和 IJzerman,2009 年)。
哌嗪和吗啉药效基团活性
Mohammed 等人(2015 年)对哌嗪和吗啉类似物的综述强调了其广泛的药用应用。这些结构表现出有效的药效基团活性,这对于合成具有增强药用特性的衍生物至关重要。这项综合分析表明“3-(哌啶-1-甲酰胺)苯基吗啉-4-甲酸酯”在药物开发中的重要性,因为它具有多功能药效基团 (Mohammed 等人,2015 年)。
治疗用途和药理特性
Rathi 等人(2016 年)提出了针对哌嗪衍生物的专利审查,重点介绍了它们在抗癌、抗炎和抗病毒活性等各种药理领域的应用。这篇综述强调了哌嗪化合物(如“3-(哌啶-1-甲酰胺)苯基吗啉-4-甲酸酯”)在设计和开发新治疗剂中的潜力,因为它们具有灵活有效的药理特性 (Rathi 等人,2016 年)。
属性
IUPAC Name |
[3-(piperidine-1-carbonylamino)phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-7-2-1-3-8-19)18-14-5-4-6-15(13-14)24-17(22)20-9-11-23-12-10-20/h4-6,13H,1-3,7-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPABBMRVFFVVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。